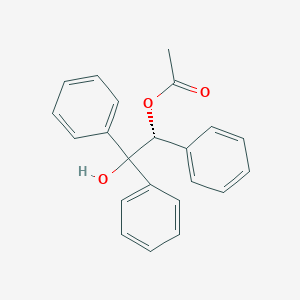
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Vue d'ensemble
Description
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, also referred to as Hytra, is a chiral compound that has been studied for its potential in stereoselective synthesis. The compound is known for its ability to undergo reactions that can produce enantiomerically pure products, which are valuable in the pharmaceutical industry for their enhanced efficacy and reduced side effects compared to their racemic mixtures.
Synthesis Analysis
The synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate has been explored through various chemical reactions. One notable method involves a stereoselective aldol reaction, where the compound is doubly deprotonated and reacts to form (R)-3-hydroxy-4-methylpentanoic acid with high enantiomeric purity. The reaction is carried out in petroleum ether and results in the formation of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol as a byproduct .
Molecular Structure Analysis
The molecular structure of related chiral complexes has been characterized through crystallographic studies. For instance, a chiral complex involving a derivative of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate with hydrated nickel(II) acetate has been synthesized and its structure determined by single-crystal X-ray diffraction. The complex exhibits a distorted octahedral geometry around the nickel center, which is coordinated by ligands and solvent molecules .
Chemical Reactions Analysis
Chemical reactions involving acetates, such as (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, have been studied on metal surfaces. For example, the chemistry of acetates on the Rh(111) surface has been examined, revealing that acetates can decompose via pathways such as C-O scission and decarboxylation, depending on the presence of coadsorbed oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate derivatives have been indirectly studied through their reactions and the characterization of their reaction products. For example, the antibacterial activity of a related compound, methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, has been evaluated, indicating that such compounds can have significant biological activity .
Case Studies
Case studies involving the synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate derivatives have demonstrated the compound's utility in producing enantiomerically pure substances. For instance, the one-pot synthesis of R-1-phenylethyl acetate from acetophenone has been investigated using a combination of metal-supported catalysts and immobilized lipase, showcasing the potential of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate in cascade reactions .
Applications De Recherche Scientifique
Stereoselective Synthesis
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is utilized in stereoselective synthesis processes. For instance, its application in the stereoselective aldol reaction to produce (R)-3-hydroxy-4-methylpentanoic acid and (R)-(+)-1,1,2-triphenyl-1,2-ethanediol highlights its importance in achieving specific stereochemistry in chemical compounds (Braun & Gräf, 2003).
Reaction with Chiral Aldehydes
This compound is also significant in reactions with chiral aldehydes. The study by Mahler, Devant, and Braun (1988) demonstrated that depending on the enantiomer of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate used, different syn or anti adducts are formed, emphasizing its role in controlling the stereochemistry of the products (Mahler, Devant, & Braun, 1988).
Role in Molecular Rearrangements
Collins, Christie, and Raaen (1961) explored its role in molecular rearrangements, specifically in the thermal decomposition of N-Acetyl-N-nitroso-1,2,2-triphenylethylamine. This study provides insights into the behavior of this compound under thermal stress and its role in forming different products (Collins, Christie, & Raaen, 1961).
Synthesis of Natural Products
It plays a crucial role in the synthesis of naturally occurring compounds like shikonin and alkannin, as demonstrated by Braun and Bauer (1991). This application underscores its utility in the synthesis of complex natural products (Braun & Bauer, 1991).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZCXZLVDUDHP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357412 | |
| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
CAS RN |
95061-47-5 | |
| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



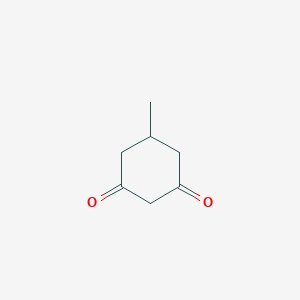
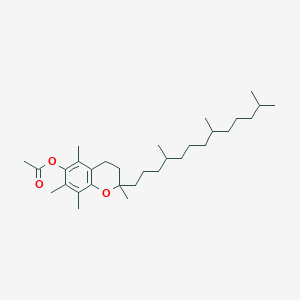
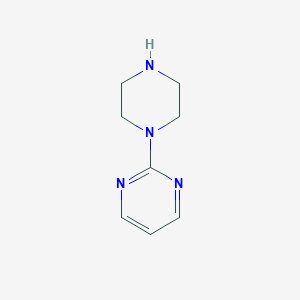

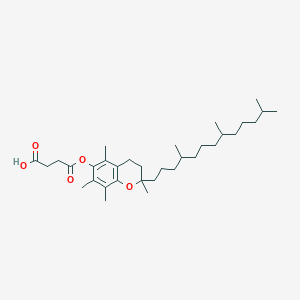
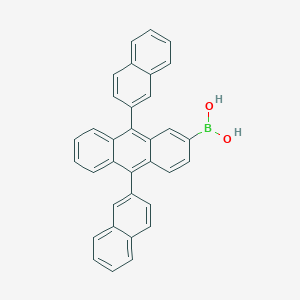




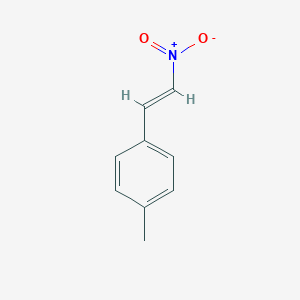
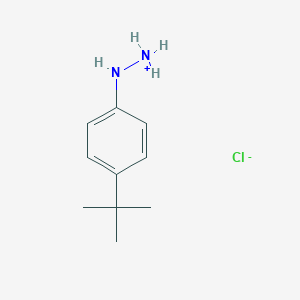

![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)